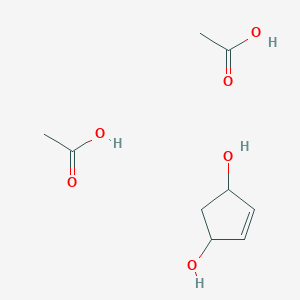
Acetic acid;cyclopent-4-ene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;cyclopent-4-ene-1,3-diol is an organic compound that features a cyclopentene ring with two hydroxyl groups at positions 1 and 3, and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the known methods for synthesizing cyclopent-4-ene-1,3-diol involves the epoxidation of cyclopentadiene using peracids or peroxides, followed by a copper (I)-catalyzed rearrangement . Another method includes the selective cis-1,2-reduction of 4-hydroxycyclopent-2-enone using a hydroboron reagent in the presence of a trivalent rare earth metal compound .
Industrial Production Methods
Industrial production of cyclopent-4-ene-1,3-diol often involves the use of large-scale epoxidation processes followed by catalytic rearrangement. The use of palladium (0)-catalyzed rearrangement is also common in industrial settings due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopent-4-ene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents used.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Osmium tetroxide, potassium permanganate.
Reduction: Hydroboron reagents, palladium catalysts.
Substitution: Various acids and bases depending on the desired substitution.
Major Products Formed
Oxidation: Vicinal diols, ketones, and carboxylic acids.
Reduction: Alcohols and hydrocarbons.
Substitution: Functionalized cyclopentene derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclopent-4-ene-1,3-diol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of cyclopent-4-ene-1,3-diol involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes a concerted reaction with electrophilic oxygen atoms, leading to the formation of cyclic intermediates and diols . The specific pathways and targets depend on the type of reaction and the reagents used.
Vergleich Mit ähnlichen Verbindungen
Cyclopent-4-ene-1,3-diol can be compared with other similar compounds such as:
Cyclopentane-1,3-diol: Lacks the double bond present in cyclopent-4-ene-1,3-diol, leading to different reactivity and applications.
Cyclopent-2-ene-1,4-diol: Has hydroxyl groups at different positions, resulting in distinct chemical properties and uses.
Cyclopentane-1,2-diol: Another diol with different hydroxyl group positions, affecting its chemical behavior and applications.
Cyclopent-4-ene-1,3-diol is unique due to its specific structure, which allows for a wide range of chemical reactions and applications in various fields.
Eigenschaften
CAS-Nummer |
60389-71-1 |
|---|---|
Molekularformel |
C9H16O6 |
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
acetic acid;cyclopent-4-ene-1,3-diol |
InChI |
InChI=1S/C5H8O2.2C2H4O2/c6-4-1-2-5(7)3-4;2*1-2(3)4/h1-2,4-7H,3H2;2*1H3,(H,3,4) |
InChI-Schlüssel |
JJEHYSMYFIUVAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.C1C(C=CC1O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dibutyl [(butylamino)methyl]phosphonate](/img/structure/B14618047.png)
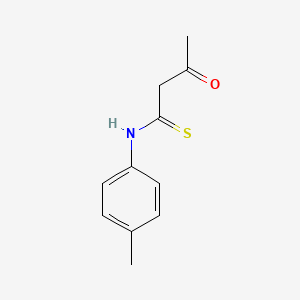
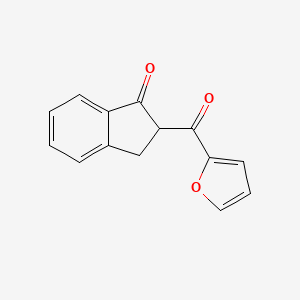
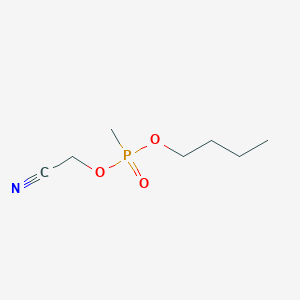
![1H-Pyrrole-2-carbonitrile, 4-chloro-1-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14618090.png)
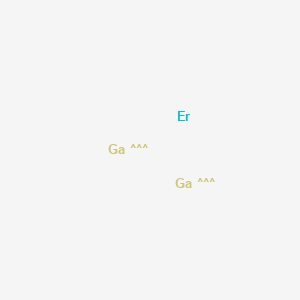
![2-(4-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14618103.png)
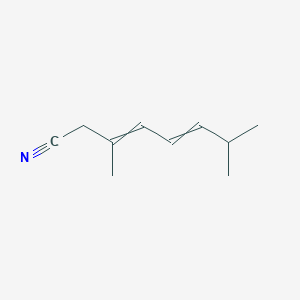
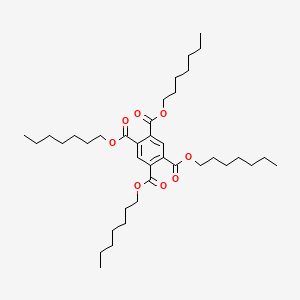
![2-Chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}acetamide](/img/structure/B14618134.png)
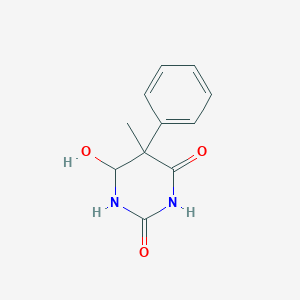
![2-(4-methoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B14618140.png)
![4-Amino-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide](/img/structure/B14618141.png)
![1-[2,2-Bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)ethenyl]naphthalene](/img/structure/B14618148.png)
